molecular formula C17H22O7 B125685 O-Acetylcyclocalopin A CAS No. 486430-93-7

O-Acetylcyclocalopin A

Cat. No.: B125685
CAS No.: 486430-93-7
M. Wt: 338.4 g/mol
InChI Key: RFOIMKJJHPMORA-CNORLRFSSA-N
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Description

[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the hydroxyl and acetate groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The dioxospiro moiety can be reduced to form diols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry or biological studies.

Scientific Research Applications

Chemistry

In chemistry, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific pharmacological properties.

Industry

In the industrial sector, [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The hydroxyl and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Properties

IUPAC Name

[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOIMKJJHPMORA-CNORLRFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary characteristic of Boletus calopus and related species, and what causes it?

A1: Boletus calopus and related mushrooms within the Boletus section Calopodes are known for their bitter taste [, ]. This bitterness is primarily attributed to the presence of O-Acetylcyclocalopin A ([(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate), a unique δ-lactone derivative found in these mushrooms [].

Q2: Besides this compound, what other related compounds have been identified in Boletus calopus?

A2: Research has revealed a series of related compounds in Boletus calopus, including the simpler lactone calopin and its O-acetyl derivative, as well as more complex cyclocalopins []. Notably, Cyclocalopin D has been identified as a unique α-glucoside with the sugar residue attached to an enolic hydroxy group []. Furthermore, nine compounds were isolated from Boletus calopus, including three sesquiterpenoids and three steroids, with this compound being one of them [].

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